molecular formula C10H8ClNO B12358103 8-Chloro-4-methylquinolin-2(3H)-one

8-Chloro-4-methylquinolin-2(3H)-one

Cat. No.: B12358103
M. Wt: 193.63 g/mol
InChI Key: HXDRDLZIVHMABR-UHFFFAOYSA-N
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Description

8-Chloro-4-methylquinolin-2(3H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-methylquinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 8-chloro-4-methylquinoline with suitable reagents to introduce the 2(3H)-one functionality. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-methylquinolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-Chloro-4-methylquinolin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-4-methylquinolin-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-4-methylquinolin-2-amine
  • 8-Chloro-4-methylquinolin-2-ol
  • 8-Chloro-4-methylquinolin-2-ylmethanol

Comparison

8-Chloro-4-methylquinolin-2(3H)-one is unique due to its specific functional group at the 2(3H)-one position, which imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the 2(3H)-one group may enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-4-methyl-3H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-4H,5H2,1H3

InChI Key

HXDRDLZIVHMABR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=O)C1)Cl

Origin of Product

United States

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